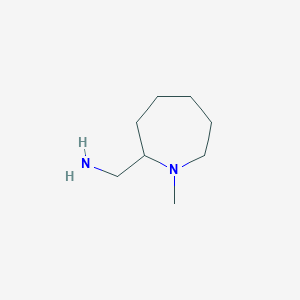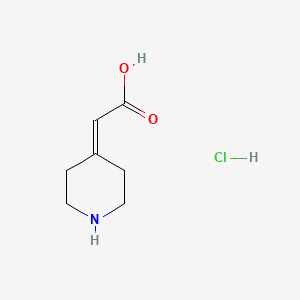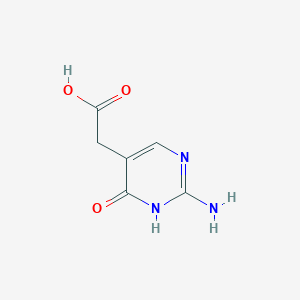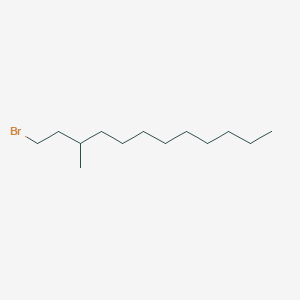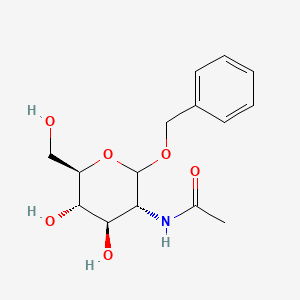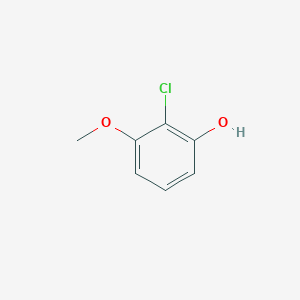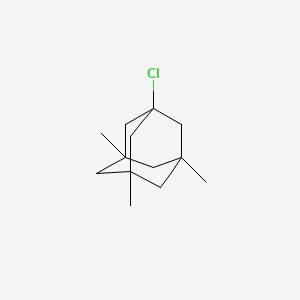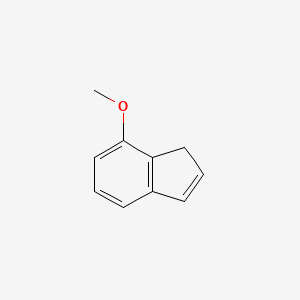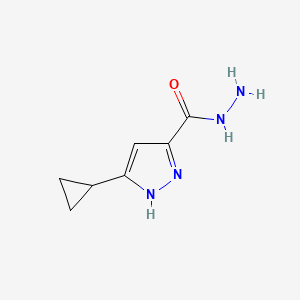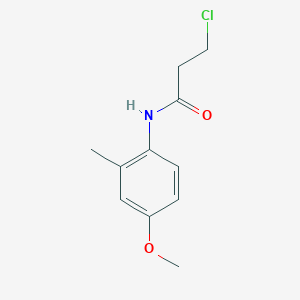
3-chloro-N-(4-methoxy-2-methylphenyl)propanamide
描述
3-chloro-N-(4-methoxy-2-methylphenyl)propanamide is a chemical compound with the molecular formula C11H14ClNO2 It is a halogenated derivative of a secondary amide bearing an aromatic substituent
作用机制
Mode of Action
It is known that the compound forms classical n—h…o hydrogen bonds, as well as c–h…o contacts, which connect the molecules into chains propagating along the a axis . This suggests that the compound may interact with its targets through hydrogen bonding, but further studies are required to confirm this and to elucidate the resulting changes.
生化分析
Biochemical Properties
3-chloro-N-(4-methoxy-2-methylphenyl)propanamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to form hydrogen bonds and other non-covalent interactions with these biomolecules . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting the overall biochemical reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, the compound can impact metabolic pathways, resulting in changes in the levels of metabolites and the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme involved . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms contribute to the compound’s overall impact on cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in alterations in cellular processes and function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux and levels of metabolites . The compound may be metabolized by certain enzymes, leading to the formation of intermediate products that can further participate in biochemical reactions. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its activity and effectiveness . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and interactions with biomolecules.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-methoxy-2-methylphenyl)propanamide typically involves the reaction of 4-methoxy-2-methylaniline with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions
3-chloro-N-(4-methoxy-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
3-chloro-N-(4-methoxy-2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but lacks the methyl group on the aromatic ring.
3-chloro-N-(2-methoxy-5-methylphenyl)propanamide: Similar structure but with different positioning of the methoxy and methyl groups.
Uniqueness
3-chloro-N-(4-methoxy-2-methylphenyl)propanamide is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity compared to similar compounds .
属性
IUPAC Name |
3-chloro-N-(4-methoxy-2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-7-9(15-2)3-4-10(8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRZNQDYJFZOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589304 | |
| Record name | 3-Chloro-N-(4-methoxy-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-70-9 | |
| Record name | 3-Chloro-N-(4-methoxy-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


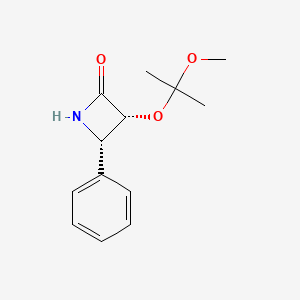
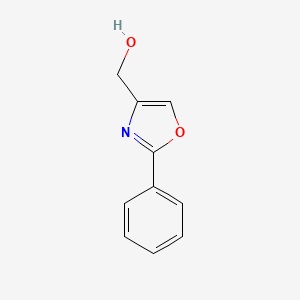
![2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1368974.png)
